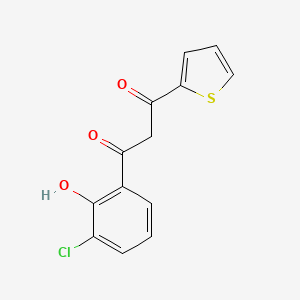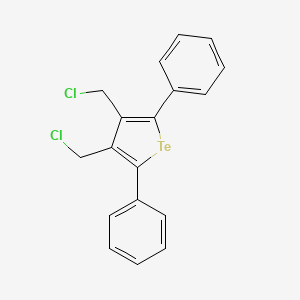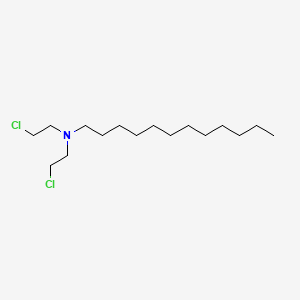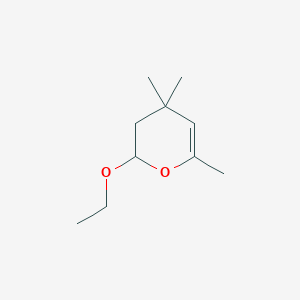
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is a hydroxymethylpyridine derivative with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and an ethenyl group at position 2. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines .
科学的研究の応用
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin B6 metabolism.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol involves its conversion to active metabolites, such as pyridoxal phosphate. This coenzyme is essential for the synthesis of amino acids, neurotransmitters, and other biomolecules. The compound interacts with various enzymes and molecular targets, facilitating biochemical reactions and metabolic processes .
類似化合物との比較
Similar Compounds
Pyridoxal: Another form of vitamin B6, with an aldehyde group instead of hydroxymethyl groups.
Pyridoxamine: Contains an amino group in place of one of the hydroxymethyl groups.
Uniqueness
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This structural variation allows for different applications and interactions compared to other pyridine derivatives.
特性
CAS番号 |
60331-43-3 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
2-ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-9(13)7(5-12)6(4-11)3-10-8/h2-3,11-13H,1,4-5H2 |
InChIキー |
XONPRJCITMOUQY-UHFFFAOYSA-N |
正規SMILES |
C=CC1=NC=C(C(=C1O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)








